Cas no 193887-45-5 (Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid)

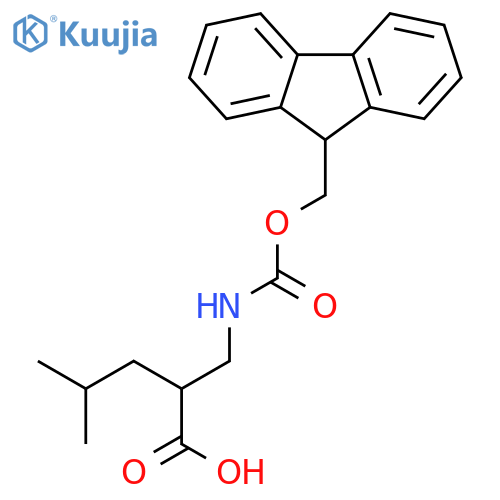

193887-45-5 structure

商品名:Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid

CAS番号:193887-45-5

MF:C22H25NO4

メガワット:367.43820643425

MDL:MFCD07372888

CID:1035566

PubChem ID:11405946

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid

- Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid

- (2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid

- (S)-Fmoc-beta2-homoleucine

- (S)-FMoc-2-aMinoMethyl-4-Methyl-pentanoic acid

- (9H-Fluoren-9-yl)MethOxy]Carbonyl (S)-2-(aminomethyl)-4-methylpentanoic acid

- 193887-45-5

- (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid

- CS-0038228

- AKOS015950061

- AS-32292

- (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoicacid

- A880235

- (2S)-2-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)-4-METHYLPENTANOIC ACID

- DTXSID10464932

- (S)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid

- MFCD07372888

-

- MDL: MFCD07372888

- インチ: InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1

- InChIKey: ONRQUNUKPSDFFF-HNNXBMFYSA-N

- ほほえんだ: CC(C[C@H](C(O)=O)CNC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C

計算された属性

- せいみつぶんしりょう: 367.17845

- どういたいしつりょう: 367.17835828g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 9

- 複雑さ: 498

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

- PSA: 75.63

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1048081-100mg |

(S)-Fmoc-beta2-homoleucine |

193887-45-5 | 98% | 100mg |

$155 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX341-50mg |

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid |

193887-45-5 | 97% | 50mg |

1109.0CNY | 2021-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F17580-1g |

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid |

193887-45-5 | 99% | 1g |

¥6760.0 | 2023-09-07 | |

| TRC | F254890-25mg |

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid |

193887-45-5 | 25mg |

$ 160.00 | 2022-06-05 | ||

| Chemenu | CM183297-1g |

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid |

193887-45-5 | 95+% | 1g |

$636 | 2021-06-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F17580-10g |

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid |

193887-45-5 | 99% | 10g |

¥31510.0 | 2023-09-07 | |

| abcr | AB390485-250 mg |

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid, 98%; . |

193887-45-5 | 98% | 250mg |

€646.50 | 2023-06-17 | |

| Chemenu | CM183297-100mg |

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid |

193887-45-5 | 95+% | 100mg |

$*** | 2023-03-29 | |

| abcr | AB390485-100 mg |

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid, 98%; . |

193887-45-5 | 98% | 100mg |

€351.40 | 2023-06-17 | |

| abcr | AB390485-100mg |

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid, 98%; . |

193887-45-5 | 98% | 100mg |

€286.10 | 2024-07-23 |

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

193887-45-5 (Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid) 関連製品

- 126631-93-4(N-Fmoc-8-Aminooctanoic acid)

- 193693-68-4(L-1-Fmoc-nipecotic acid)

- 193693-66-2((3S)-Fmoc-1-pyrrolidine-3-carboxylic acid)

- 88574-06-5(Fmoc-ε-Acp-OH)

- 127582-76-7(Fmoc-7-amino-heptanoic acid)

- 116821-47-7(Fmoc-4-aminobutanoic Acid)

- 885951-89-3(Fmoc-1-pyrrolidine-3-carboxylic acid)

- 186320-19-4(Fmoc-DL-beta-aminoisobutyric Acid)

- 123622-48-0(Fmoc-5-aminopentanoic acid (Technical Grade))

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:193887-45-5)Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid

清らかである:99%

はかる:1g

価格 ($):357.0